molecular formula C12H13ClN4 B1678524 Pyrimethamine CAS No. 58-14-0

Pyrimethamine

Cat. No. B1678524
CAS RN: 58-14-0
M. Wt: 248.71 g/mol
InChI Key: WKSAUQYGYAYLPV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Pyrimethamine involves several steps. A synthesis method of a pyrimethamine drug intermediate p-chlorobenzonitrile includes the following steps : 1.3 mol of p-chlorobenzyl chloride and 0.56 mol of stannous chloride are added to a reaction container provided with a mixer, a thermometer, a reflux condenser and a dropping funnel .


Molecular Structure Analysis

Pyrimethamine is an aminopyrimidine that is pyrimidine-2,4-diamine which is substituted at position 5 by a p-chlorophenyl group and at position 6 by an ethyl group . It has a role as an antimalarial, an EC 1.5.1.3 (dihydrofolate reductase) inhibitor and an antiprotozoal drug .


Chemical Reactions Analysis

Pyrimethamine inhibits the dihydrofolate reductase of plasmodia and thereby blocks the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication . This leads to failure of nuclear division at the time of schizont formation in erythrocytes and liver .


Physical And Chemical Properties Analysis

Pyrimethamine is an odorless white crystalline powder . It has a molecular weight of 248.71 g/mol . It is a weakly basic drug with water solubility of ∼40 μg/ml at 25 °C . It has a pKa of 7 at 20 °C and a log P of 2.7 .

Scientific Research Applications

Genotoxic Effects

Pyrimethamine, an antimalarial agent, exhibits mutagenic potential in mammalian cells. A study revealed a significant increase in structural chromosomal aberrations in bone marrow and spermatogonial cells of mice treated with pyrimethamine, indicating its genotoxic effects (Çelikler, Aydemir, & Bilaloğlu, 2007).

Antitumor Properties

Pyrimethamine has been shown to have antitumor activities. In lung cancer cells, it inhibits human dihydrofolate reductase (hDHFR) and thymidine phosphorylase (TP), affecting both cancer cell proliferation and metastasis. This suggests pyrimethamine's potential for clinical applications in lung cancer treatment (Liu et al., 2019). Additionally, pyrimethamine demonstrated anti-tumor effects on non-small cell lung cancer (NSCLC) both in vitro and in vivo, indicating its therapeutic potential against human NSCLC (Lin et al., 2018).

Impact on Chronic Myelogenous Leukemia Cells

Pyrimethamine's anti-cancer potential extends to chronic myeloid leukemia (CML). It inhibits CML cell growth and induces autophagy and apoptosis, suggesting a dual mechanism of action in targeting cancer cells (Jung et al., 2021).

Structural Studies and Drug Resistance

Research on pyrimethamine's interaction with dihydrofolate reductase from Plasmodium vivax highlights its importance in understanding drug resistance mechanisms. This study provided insights into developing new antimalarial DHFR inhibitors (Kongsaeree et al., 2005).

Pyrimethamine in Cancer Research

Several studies have explored pyrimethamine's role in cancer treatment. For example, its antitumor effects on ovarian cancer cells were significant, demonstrating its potential as a therapeutic agent with minimal adverse effects (Liu, Zhou, Yi, & Wang, 2019). Another study highlighted its role in inhibiting the STAT3 pathway in breast cancer models, showing both direct tumor inhibitory and immune stimulatory effects (Khan et al., 2017).

Nanocarrier Applications

Pyrimethamine-loaded carbon nanotubes (CNTs) have been investigated for their potential in cancer treatment and differentiation of mesenchymal stem cells into nerve cells. This study integrates computational and experimental methods, offering a novel approach to drug delivery and cancer therapy (Mollania, Hadipour, & Mollania, 2019).

Safety And Hazards

Pyrimethamine may cause serious side effects. Stop using pyrimethamine and call your doctor at once if you have: sore throat, swelling in your tongue; pale skin, easy bruising, purple spots under your skin; the first sign of any skin rash, no matter how mild; blood in your urine; fever, cold or flu symptoms; new or worsening cough, fever, trouble breathing; irregular heartbeats; signs of folate deficiency .

Future Directions

There are ongoing studies to understand the contribution of four point mutations (N51I, C59R, S108N, and I164L) within the active site of the malaria parasite enzyme dihydrofolate reductase (DHFR) towards the resistance of the antimalarial drug pyrimethamine . This could lead to the development of new therapeutics .

properties

IUPAC Name

5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine
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InChI

InChI=1S/C12H13ClN4/c1-2-9-10(11(14)17-12(15)16-9)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H4,14,15,16,17)
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InChI Key

WKSAUQYGYAYLPV-UHFFFAOYSA-N
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Canonical SMILES

CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl
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Molecular Formula

C12H13ClN4
Record name PYRIMETHAMINE
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DSSTOX Substance ID

DTXSID9021217
Record name Pyrimethamine
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Molecular Weight

248.71 g/mol
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Physical Description

Pyrimethamine is an odorless white crystalline powder. Tasteless. An antimalarial drug., Solid
Record name PYRIMETHAMINE
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Solubility

>37.3 [ug/mL] (The mean of the results at pH 7.4), less than 0.1 mg/mL at 70 °F (NTP, 1992), In water, 10 mg/L (temperature not specified), Practically insoluble in water; slightly soluble in ethanol (about 9 g/L), in dilute HCl (about 5 g/L); soluble in boiling ethanol (about 25 g/L); Very sparingly soluble in propylene glycol and dimethylacetamide at 70 °C, 1.79e-01 g/L
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Record name PYRIMETHAMINE
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Record name Pyrimethamine
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Mechanism of Action

Pyrimethamine inhibits the dihydrofolate reductase of plasmodia and thereby blocks the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication. This leads to failure of nuclear division at the time of schizont formation in erythrocytes and liver., Pyrimethamine is an antimalarial drug that has also been used successfully to treat autoimmune diseases such as lymphoproliferative syndrome. In this work, the effect of pyrimethamine (PYR) on the production of free radicals in malaria-infected mice was studied to better understand the drug's immunomodulatory properties. BALB/c and CBA/Ca mice were infected with Plasmodium yoelii 17XL. Seven days after infection, mice were treated with PYR or vehicle and sacrificed 24h later. Treatment with PYR increased superoxide dismutase and glutathione peroxidase activities in erythrocytes and the liver, augmented the levels of nitric oxide in the serum, and upregulated mRNA levels of superoxide dismutase, glutathione peroxidase, catalase, and iNOS in the spleen. In addition, PYR increased lipoperoxidation and protein carbonylation in infected mice. Our results indicate that P. yoelii 17XL reduces oxidative stress in infected cells, while PYR induces it, which is associated with increased parasite elimination. Thus, it is possible that oxidative stress generated by pyrimethamine is also involved in its immunomodulatory mechanism of action., Co-infection of human immunodeficiency virus (HIV) with malaria is one of the pandemic problems in Africa and parts of Asia. Here we investigated the impact of pyrimethamine (PYR) and two other clinical anti-malarial drugs (chloroquine [CQ] or artemisinin [ART]) on HIV-1 replication. Peripheral blood mononuclear cells (PBMCs) or MT-2 cells were infected with HIV(NL4.3) strain and treated with different concentrations of the anti-malarial drugs. HIV-1 replication was measured using p24 ELISA. We show that 10 uM CQ and ART inhibited HIV-1 replication by 76% and 60% in PBMCs, respectively, but not in MT-2 cells. In contrast, 10 uM PYR enhanced HIV-1 replication in MT-2 cells by >10-fold. A series of molecular mechanism studies revealed that PYR increased intracellular HIV gag proteins without affecting the promoter or the reverse transcriptase activity. The effect of PYR was independent of HTLV-1 produced by MT-2 cells. Of interest, PYR treatment led to S-phase accumulation and increased AZT and d4T antiviral activity by ~ 4-fold. Taken together, we show that PYR significantly enhances HIV-1 replication by affecting the cellular machinery. Our results could be relevant for the management of malaria and HIV particularly in regions where HIV-1 and malaria epidemics overlap., Autosomal dominant polycystic kidney disease (ADPKD) is a commonly inherited disorder mostly caused by mutations in PKD1, encoding polycystin-1 (PC1). The disease is characterized by development and growth of epithelium-lined cyst in both kidneys, often leading to renal failure. There is no specific treatment for this disease. Here, we report a sustained activation of the transcription factor signal transducer and activator of transcription 3 (STAT3) in ischemic injured and uninjured Pkd1 knockout polycystic kidneys and in human ADPKD kidneys. Through a chemical library screen, we identified the anti-parasitic compound pyrimethamine as an inhibitor of STAT3 function. Treatment with pyrimethamine decreases cell proliferation in human ADPKD cells and blocks renal cyst formation in an adult and a neonatal PKD mouse model. Moreover, we demonstrated that a specific STAT3 inhibitor, S3I-201, reduces cyst formation and growth in a neonatal PKD mouse model. Our results suggest that PC1 acts as a negative regulator of STAT3 and that blocking STAT3 signaling with pyrimethamine or similar drugs may be an attractive therapy for human ADPKD., The unresponsiveness of metastatic melanoma to conventional chemotherapeutic and biological agents is largely due to the development of resistance to apoptosis. Pyrimethamine belongs to the group of antifolate drugs, and in addition to antiprotozoan effects, it exerts a strong proapoptotic activity, which we recently characterized in human T lymphocytes. However, no data regarding pyrimethamine anticancer activity are available thus far. To this end, we examined the in vitro effects of pyrimethamine on apoptosis, cell cycle distribution, and cell proliferation of human metastatic melanoma cell lines. The in vivo antitumor potential of pyrimethamine was evaluated in a severe combined immunodeficiency (SCID) mouse xenotransplantation model. Our data indicate that pyrimethamine, when used at a clinically relevant concentration, induced apoptosis in metastatic melanoma cells via the activation of the cathepsin B and the caspase cascade (i.e., caspase-8 and caspase-9) and subsequent mitochondrial depolarization. This occurred independently from CD95/Fas engagement. Moreover, pyrimethamine induced a marked inhibition of cell growth and an S-phase cell cycle arrest. Results obtained in SCID mice, injected s.c. with metastatic melanoma cells and treated with pyrimethamine, indicated a significant inhibitory effect on tumor growth. In conclusion, our results suggest that pyrimethamine-induced apoptosis may be considered as a multifaceted process, in which different inducers or regulators of apoptosis are simultaneously implicated, thus permitting death defects of melanoma cells to be bypassed or overcome. On these bases, we hypothesize that pyrimethamine could represent an interesting candidate for the treatment of metastatic melanoma., Pyrimethamine is a folic acid antagonist and has a mechanism of action similar to that of trimethoprim. By binding to and reversibly inhibiting dihydrofolate reductase, pyrimethamine inhibits the reduction of dihydrofolic acid to tetrahydrofolic acid (folinic acid). Pyrimethamine interferes with the synthesis of tetrahydrofolic acid in malarial parasites at a point immediately succeeding that where sulfonamides act. Sulfadoxine, like other sulfonamides, is a structural analog of p-aminobenzoic acid (PABA) and competitively inhibits dihydrofolic acid synthesis which is necessary for the conversion of PABA to folic acid. The combination of sulfadoxine and pyrimethamine results in a synergistic action against susceptible plasmodia.
Record name Pyrimethamine
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Product Name

Pyrimethamine

Color/Form

Crystals, White scored tablets contains 25 mg pyrimethamine /Daraprim/

CAS RN

58-14-0
Record name PYRIMETHAMINE
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Melting Point

451 to 453 °F (capillary) (NTP, 1992), 233-234 °C (capillary); 240-242 °C (copper block), 233.5 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
71,000
Citations
MA Loutfy, HY Aboul-Enein - Analytical Profiles of Drug Substances, 1983 - Elsevier
Publisher Summary This chapter discusses the physical properties, synthesis, stability, metabolism and pharmacokinetics, and method of the analysis of pyrimethamine. Various …
Number of citations: 5 www.sciencedirect.com
L Alaa Eldin Refat, C O'Malley, JM Simmie… - Crystal Growth & …, 2022 - ACS Publications
The identification and study of supramolecular synthons is a fundamental task in the design of pharmaceutical cocrystals. The malaria drug pyrimethamine (pyr) and the antibiotic …
Number of citations: 4 pubs.acs.org
B Tarnchompoo, C Sirichaiwat… - Journal of medicinal …, 2002 - ACS Publications
The reduced binding of pyrimethamine to Ser108Asn (S108N… of Plasmodium falciparum to pyrimethamine, is largely due to … showed reduced binding to pyrimethamine and cycloguanil. …
Number of citations: 112 pubs.acs.org
WG Davidson - British Medical Journal, 1954 - ncbi.nlm.nih.gov
… Toxicity of' Pyrimethamine SIR,-I writeto report two further cases of overdosage with pyrimethamine, as I feel all such episodes with new drugs should be given as wide publicity as …
Number of citations: 1 www.ncbi.nlm.nih.gov
IM Rollo - British Journal of Pharmacology and Chemotherapy, 1955 - ncbi.nlm.nih.gov
… , to pyrimethamine. At this time, the strain treated under the same conditions with pyrimethamine had not … Table III shows the effect of giving both proguanil and pyrimethamine in different …
Number of citations: 119 www.ncbi.nlm.nih.gov
CH Sibley, JE Hyde, PFG Sims, CV Plowe… - Trends in …, 2001 - cell.com
Chemotherapy remains the only practicable tool to control falciparum malaria in sub-Saharan Africa, where >90% of the world's burden of malaria mortality and morbidity occurs. …
Number of citations: 509 www.cell.com
RR Ben-Harari, E Goodwin, J Casoy - Drugs in R&D, 2017 - Springer
… pyrimethamine plus sulfadiazine (n = 19) and pyrimethamine … for pyrimethamine plus sulfadiazine and pyrimethamine plus … with pyrimethamine plus sulfadiazine (73.7%) compared …
Number of citations: 129 link.springer.com
PJ Peters, MC Thigpen, ME Parise, RD Newman - Drug safety, 2007 - Springer
… data of sulfadoxine/pyrimethamine, including severe … pyrimethamine prophylaxis is associated with rare but potentially fatal cutaneous reactions. Fortunately, sulfadoxine/pyrimethamine …
Number of citations: 225 link.springer.com
PA Phillips-Howard, LJ West - Journal of the Royal Society of …, 1990 - journals.sagepub.com
… with pyrimethaminesulphadoxine (Fansidar), pyrimethamine-… The reported rate for all serious reactions to pyrimethamine-… The reported rate for serious reactions to pyrimethamine…
Number of citations: 153 journals.sagepub.com
DS Peterson, WK Milhous… - Proceedings of the …, 1990 - National Acad Sciences
… refractory to proguanil can be treated with pyrimethamine, and vice versa. Analysis of … pyrimethamine. A single Asn-108 mutation, on the other hand, confers resistance to pyrimethamine …
Number of citations: 540 www.pnas.org

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